
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with acetamido, chloro, and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the chloro and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be done using chlorine gas or thionyl chloride, while the phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst like aluminum chloride.
Acetylation: The acetamido group can be introduced by acetylation of the amino group using acetic anhydride in the presence of a base like pyridine.
Esterification: Finally, the esterification of the quinoline derivative with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinoline: Lacks the acetamido and chloro groups, making it less versatile in certain reactions.
6-Chloroquinoline: Lacks the phenyl and acetamido groups, affecting its chemical reactivity and biological activity.
2-Acetamidoquinoline: Lacks the chloro and phenyl groups, which influences its overall properties.
Uniqueness
3-Acetamido-6-chloro-4-phenylquinolin-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
548446-45-3 |
|---|---|
Molecular Formula |
C19H15ClN2O3 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(3-acetamido-6-chloro-4-phenylquinolin-2-yl) acetate |
InChI |
InChI=1S/C19H15ClN2O3/c1-11(23)21-18-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)22-19(18)25-12(2)24/h3-10H,1-2H3,(H,21,23) |
InChI Key |
ZZGXDCFMEDQFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=CC(=C2)Cl)N=C1OC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


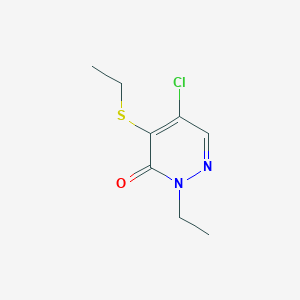
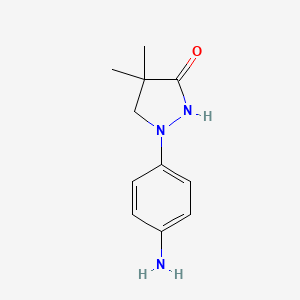
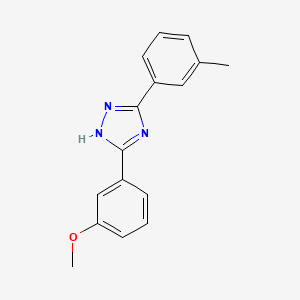
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
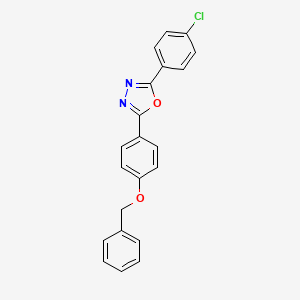
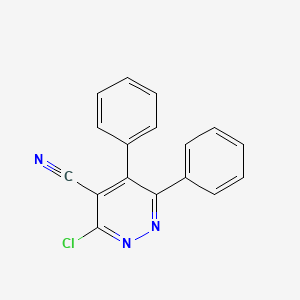

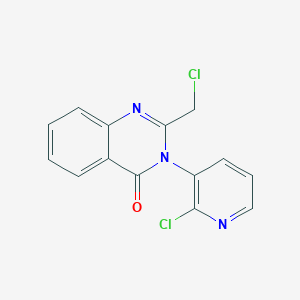
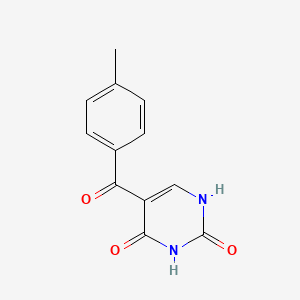
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
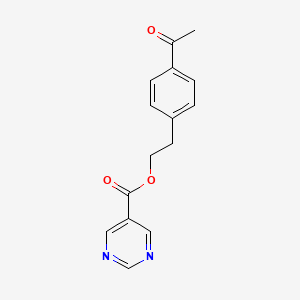
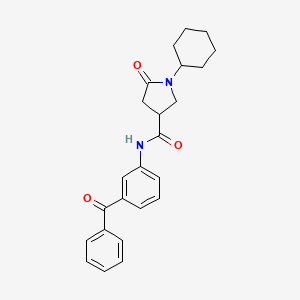
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
